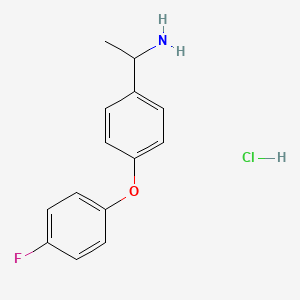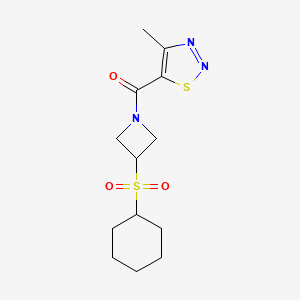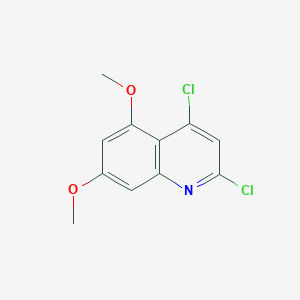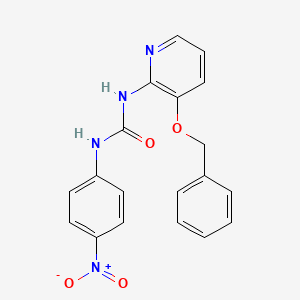
1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C14H14FNO . It is a solid substance and its molecular weight is 231.27 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNC(C)C(C=C1)=CC=C1OC(C=C2)=CC=C2F . This indicates that the molecule contains a fluorophenoxy group attached to a phenyl ethanamine group. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (231.27 ) and its solid state . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Material Science and Polymer Chemistry
One notable application of related compounds is in the development of polybenzoxazine materials. Research by Trejo-Machin et al. (2017) highlights the use of phenolic compounds as renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way towards sustainable alternatives to phenol, providing specific properties of benzoxazine to aliphatic molecules or macromolecules, which are crucial for a wide range of applications in material science (Trejo-Machin et al., 2017).
Chemistry and Corrosion Inhibition
In the field of corrosion science, amine derivative compounds, including those similar to "1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride," have been synthesized and evaluated as effective corrosion inhibitors for metals. Boughoues et al. (2020) conducted experimental and theoretical investigations on four amine derivatives, demonstrating their potential in protecting mild steel surfaces in corrosive environments. The study utilizes density functional theory and molecular dynamics simulation to understand the adsorption mechanism, offering insights into the molecular interactions that confer corrosion resistance (Boughoues et al., 2020).
Biochemistry and Molecular Recognition
In the realm of molecular recognition, the interaction between alcohols and primary amines, facilitated by hydrogen bonding, is of particular interest. Ermer and Eling (1994) explored the hydrogen-bonded architectures of linear diphenol–diamine complexes and aminophenols. Their work provides a foundation for understanding molecular recognition mechanisms, which are crucial for the design of novel biochemical sensors and supramolecular assemblies (Ermer & Eling, 1994).
Propriétés
IUPAC Name |
1-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14;/h2-10H,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBAXUBRURQXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidin-2-one](/img/structure/B2830083.png)
![(E)-2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2830087.png)



![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2830092.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2830097.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)

![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2830100.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2830101.png)
![1-(3-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2830105.png)
